Tri-tert-butylphosphine

Catalog No.
S704404
CAS No.
13716-12-6
M.F
C12H27P
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphine

CAS Number

13716-12-6

Product Name

Tri-tert-butylphosphine

IUPAC Name

tritert-butylphosphane

Molecular Formula

C12H27P

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3

InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C

The exact mass of the compound Tri-tert-butylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-tert-butylphosphine (P(t-Bu)3) is an exceptionally electron-rich and sterically demanding trialkylphosphine ligand, fundamentally differentiated from standard phosphines like triphenylphosphine. In industrial and advanced academic procurement, it is primarily sourced to enable palladium-catalyzed cross-coupling reactions of unactivated or sterically hindered aryl chlorides at or near room temperature. Because the free liquid or low-melting solid is highly pyrophoric, procurement decisions often require choosing between the free phosphine—handled exclusively under inert atmosphere—and its air-stable tetrafluoroborate salt ([HP(t-Bu)3]BF4), which can be easily handled in air and deprotonated in situ [1].

Attempting to substitute P(t-Bu)3 with cheaper, more common ligands like triphenylphosphine (PPh3) or even closely related bulky ligands like tricyclohexylphosphine (PCy3) routinely results in catalytic failure when processing unactivated aryl chlorides. The extreme steric bulk of P(t-Bu)3 forces the formation of highly active, coordinatively unsaturated monoligated Pd(0) species, which are critical for the oxidative addition of strong C-Cl bonds. Furthermore, substituting the free phosphine with its tetrafluoroborate salt without adjusting the reaction's base stoichiometry will fail to generate the active catalyst, meaning the choice of physical form directly dictates process formulation and handling requirements [1].

Steric Bulk and Reductive Elimination Drive

The steric demand of a phosphine ligand is quantified by its Tolman cone angle, which directly influences the rate of reductive elimination in cross-coupling cycles. P(t-Bu)3 exhibits a massive cone angle of 182°, significantly larger than both the structurally related PCy3 (170°) and the standard baseline PPh3 (145°) [1]. This extreme bulk destabilizes the resting state of the catalyst, favoring the highly active monoligated Pd(0) species and accelerating the product-releasing reductive elimination step.

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data182°
Comparator Or BaselinePCy3 (170°) and PPh3 (145°)
Quantified Difference12° larger than PCy3; 37° larger than PPh3
ConditionsStandard steric parameter modeling

The unmatched steric bulk of P(t-Bu)3 is the primary reason buyers select it to force difficult reductive eliminations that stall with smaller ligands.

Catalytic Efficiency in Aryl Chloride Amination

In the Buchwald-Hartwig amination of unactivated aryl chlorides, the electron-donating power of P(t-Bu)3 allows for unprecedented catalytic efficiency. When used in a 1:1 ratio with Pd(0), P(t-Bu)3 enables the coupling of aryl chlorides with amines at room temperature or mild heating (70 °C), achieving high turnover numbers that standard PPh3-based systems cannot match, as the latter often require temperatures exceeding 100 °C or fail entirely with chlorides [1].

Evidence DimensionReaction Temperature for Aryl Chloride Activation
Target Compound DataRoom temperature to 70 °C
Comparator Or BaselinePPh3-based systems (typically >100 °C or inactive)
Quantified DifferenceReduction in required reaction temperature by 30–75 °C
ConditionsPalladium-catalyzed amination of aryl chlorides

Enables the procurement of cheaper, more abundant aryl chlorides instead of expensive aryl bromides or iodides without incurring high energy costs.

Handling Stability and Oxidation Rate

The free P(t-Bu)3 ligand is highly sensitive to oxygen and is pyrophoric. In a 0.1 M THF solution exposed to air, complete oxidation of free P(t-Bu)3 occurs in less than 4 minutes[1]. In contrast, its tetrafluoroborate salt, [HP(t-Bu)3]BF4, is a high-melting solid that is indefinitely stable in air. This drastic difference in oxidation kinetics dictates procurement: facilities lacking strict Schlenk or glovebox infrastructure must purchase the salt and use in-situ deprotonation to access the active ligand.

Evidence DimensionTime to Complete Oxidation (0.1 M in THF, in air)
Target Compound Data< 4 minutes (Free P(t-Bu)3)
Comparator Or BaselineIndefinitely stable ([HP(t-Bu)3]BF4 salt)
Quantified DifferenceOrders of magnitude difference in atmospheric stability
Conditions0.1 M THF solution exposed to ambient air

Forces a critical procurement decision between the highly reactive free liquid/solid and the easily handled, air-stable salt form based on available laboratory infrastructure.

Room-Temperature Amination of Unactivated Aryl Chlorides

Because of its massive 182° cone angle and strong electron-donating properties, P(t-Bu)3 is the ligand of choice for Buchwald-Hartwig aminations of unactivated aryl chlorides at room temperature, preventing the thermal degradation of sensitive substrates [1].

Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The extreme steric bulk of P(t-Bu)3 forces the crucial reductive elimination step, making it uniquely suited for synthesizing tetra-ortho-substituted biaryls where smaller ligands like PPh3 or PCy3 fail to yield product [1].

In-Situ Catalyst Generation from Air-Stable Precursors

For industrial scale-up where handling pyrophoric liquids is a severe safety hazard, the[HP(t-Bu)3]BF4 salt is procured and used in combination with stoichiometric base (e.g., NaOtBu or Cs2CO3) to safely generate the active Pd/P(t-Bu)3 catalyst directly in the reactor [2].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (97.87%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

13716-12-6

Wikipedia

Tri-tert-butylphosphine

Dates

Last modified: 08-15-2023
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

Explore Compound Types